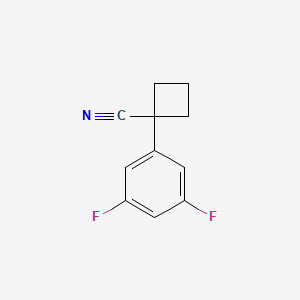

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGJWXQDRWERLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Executive Summary & Strategic Importance

Target Molecule: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile CAS Registry Number: 1249471-25-7 Molecular Formula: C₁₁H₉F₂N Molecular Weight: 193.20 g/mol [1]

This nitrile motif serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for bulky lipophilic groups or as a metabolic "blocker" due to the stability of the cyclobutane ring. The 3,5-difluoro substitution pattern confers unique electronic properties, increasing the metabolic stability of the phenyl ring against oxidative metabolism (e.g., P450 hydroxylation) while modulating the lipophilicity (LogP).

This guide details the Double Alkylation (Perkin Alicyclic Synthesis) pathway, selected for its reliability, scalability, and use of readily available precursors.

Retrosynthetic Analysis

The most logical disconnection relies on the construction of the strained cyclobutane ring from a linear alkyl dihalide and an activated methylene source.

Graphviz Diagram: Retrosynthetic Logic

Caption: Retrosynthetic disconnection showing the assembly of the cyclobutane ring via dual nucleophilic substitution.

Primary Synthesis Pathway: Base-Mediated Cycloalkylation

Methodology: Nucleophilic Substitution (

Reaction Scheme

The synthesis proceeds via the deprotonation of the benzylic carbon of 3,5-difluorophenylacetonitrile, followed by sequential alkylation with 1,3-dibromopropane.

Reagents:

-

Substrate: 3,5-Difluorophenylacetonitrile

-

Alkylating Agent: 1,3-Dibromopropane (1.1 - 1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Carbanion

-

Oven-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

-

Charge the flask with Sodium Hydride (NaH) (60% in mineral oil, 24 mmol, 2.4 equiv).

-

Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional for crude intermediates).

-

Add anhydrous DMF (30 mL) and cool the suspension to 0°C using an ice bath.

-

Add 3,5-Difluorophenylacetonitrile (10 mmol, 1.53 g) dropwise over 15 minutes.

-

Observation: Evolution of

gas. The solution will turn yellow/orange indicating carbanion formation.

-

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Cycloalkylation

-

Dissolve 1,3-Dibromopropane (11 mmol, 2.22 g) in DMF (5 mL).

-

Add the dibromide solution dropwise to the reaction mixture at 0°C over 20 minutes.

-

Critical Control Point: Slow addition prevents intermolecular polymerization (formation of dimers).

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

-

Stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.

-

Endpoint: Disappearance of the starting nitrile.

-

Step 3: Work-up and Purification

-

Quench the reaction carefully with saturated aqueous

(20 mL) at 0°C. -

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2 x 30 mL) and brine (30 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0-10% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85% as a colorless to pale yellow oil (which may solidify upon standing).

-

Mechanistic Pathway

The reaction involves two distinct

Graphviz Diagram: Reaction Mechanism

Caption: Mechanistic flow from starting nitrile to cyclized product via sequential SN2 reactions.

Alternative Pathway: Phase Transfer Catalysis (PTC)

For large-scale manufacturing (>100g), NaH/DMF is hazardous. A PTC approach is safer and uses cheaper reagents.

-

Reagents: 50% Aqueous NaOH (Base), Toluene (Solvent).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).

-

Procedure:

-

Mix 3,5-difluorophenylacetonitrile, 1,3-dibromopropane, and Toluene.

-

Add TBAB.

-

Add 50% NaOH dropwise with vigorous stirring at 40–50°C.

-

The interface between the organic and aqueous phases serves as the reaction zone.

-

-

Pros: No

gas evolution; easier work-up. -

Cons: Often requires longer reaction times; slightly lower yields due to hydrolysis side reactions.

Analytical Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Aromatic protons (3,5-difluoro pattern). | |

| Cyclobutane | ||

| Cyclobutane | ||

| Cyclobutane | ||

| 13C NMR (100 MHz, CDCl3) | C-F carbons (distinctive doublet of doublets). | |

| Nitrile carbon. | ||

| The ipso carbon of the cyclobutane. | ||

| Cyclobutane methylene carbons. | ||

| IR Spectroscopy | 2235 | Sharp |

| HRMS (ESI) | Confirming molecular formula |

Safety & Hazard Mitigation

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen. Use only in dry solvents under inert gas. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.

-

Nitriles: Toxic by ingestion and skin absorption. Handle in a fume hood.

-

1,3-Dibromopropane: Alkylating agent; potential carcinogen. Double-glove when handling.

References

-

Matrix Scientific. (2025).[1] Product Safety Data Sheet: 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile (CAS 1249471-25-7).Link

-

American Elements. (2024). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Synthesis Methodology. (Analogous chemistry for electron-deficient aryl rings). Link

- Federsel, H. J. (2003). Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies.

-

PubChem. (2025).[2] Compound Summary: 1-Phenylcyclobutanecarbonitrile (CID 84400).[2] National Library of Medicine. Link

- Caroon, J. M., et al. (1981). Synthesis of 1-arylcyclobutanecarbonitriles. Journal of Medicinal Chemistry, 24(11), 1320–1328.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, a fluorinated cyclobutane derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a cyclobutane scaffold presents a unique combination of properties relevant to drug discovery and development. This document will delve into the known and predicted characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

The cyclobutane motif, as a bioisostere for various molecular frameworks, offers a unique three-dimensional conformation that can enhance binding affinity and metabolic stability.[1] The introduction of fluorine atoms can further modulate a molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability, making fluorinated cyclobutanes attractive building blocks in the design of novel therapeutics.[1][]

Core Molecular Attributes

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a synthetic organic compound with the following fundamental identifiers:

| Property | Value | Source |

| CAS Number | 1249471-25-7 | [3] |

| Molecular Formula | C₁₁H₉F₂N | [3] |

| Molecular Weight | 193.20 g/mol | [3] |

| Chemical Structure | dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR; 1 [label="C"]; 2 [label="C"]; 3 [label="C"]; 4 [label="C"]; 5 [label="C"]; 6 [label="C"]; 7 [label="F"]; 8 [label="F"]; 9 [label="C"]; 10 [label="C"]; 11 [label="C"]; 12 [label="C"]; 13 [label="C"]; 14 [label="N"]; 1 -- 2 [style=solid]; 2 -- 3 [style=solid]; 3 -- 4 [style=solid]; 4 -- 5 [style=solid]; 5 -- 6 [style=solid]; 6 -- 1 [style=solid]; 3 -- 7 [style=solid]; 5 -- 8 [style=solid]; 1 -- 9 [style=solid]; 9 -- 10 [style=solid]; 10 -- 11 [style=solid]; 11 -- 12 [style=solid]; 12 -- 9 [style=solid]; 9 -- 13 [style=solid]; 13 -- 14 [style=triple]; } Chemical structure of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile |

Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Computational (e.g., ALOGPS, XLOGP3) |

| pKa (Acid Dissociation Constant) | ~18-20 (for the α-proton to the nitrile) | Computational (e.g., DFT, machine learning models) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Low | Inferred from predicted LogP |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. For 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, various in silico models can be used to predict the LogP value. These models often utilize fragment-based or atom-based contribution methods. Given the presence of the lipophilic difluorophenyl and cyclobutane groups, a moderately high LogP is expected.

Acidity (pKa)

The nitrile group in 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is not readily ionizable. The most acidic protons are those on the carbon atom alpha to the nitrile group. However, their pKa is expected to be very high, likely in the range of 18-20, making them non-acidic under physiological conditions. Computational methods, such as those based on density functional theory (DFT) or advanced machine learning algorithms, can provide more precise estimations.[4][5][6]

Experimental Determination of Physicochemical Properties

To obtain definitive data, experimental determination of these properties is essential. The following section outlines standard protocols for key physicochemical measurements.

Workflow for LogP Determination

Caption: Workflow for the experimental determination of LogP.

Protocol for Shake-Flask Method:

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: In a clean vessel, add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vessel for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa.

Protocol for Potentiometric Titration:

-

Sample Preparation: Dissolve a precisely weighed amount of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its ionized form. For weakly acidic or basic compounds, derivative plots are often used to accurately determine the equivalence point.

Expected Spectral Characteristics

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure.

Infrared (IR) Spectroscopy

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the range of 2260-2220 cm⁻¹.

-

Aromatic C-H stretch: One or more sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

-

Aliphatic C-H stretch (cyclobutane): Bands are expected just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

-

Aromatic C=C stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

-

C-F stretch: Strong bands are expected in the fingerprint region, typically between 1350-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The proton at the 4-position of the phenyl ring will appear as a triplet, and the protons at the 2- and 6-positions will appear as a doublet or multiplet, all in the aromatic region (δ 7.0-7.5 ppm).

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex multiplet patterns in the aliphatic region (δ 1.5-3.0 ppm) due to restricted rotation and complex spin-spin coupling.

-

-

¹³C NMR:

-

Nitrile Carbon: A signal is expected in the range of δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

-

Cyclobutane Carbons: Signals for the cyclobutane carbons are expected in the aliphatic region (δ 15-40 ppm). The carbon attached to the phenyl and nitrile groups will be further downfield.

-

-

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent aromatic protons.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 193.20, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitrile group (CN) and fragmentation of the cyclobutane ring.

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and formulation development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol for Accelerated Stability Testing:

-

Sample Preparation: Prepare samples of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in the solid state and, if applicable, in relevant solution formulations.

-

Storage Conditions: Store the samples under accelerated conditions, such as 40°C / 75% relative humidity, for a defined period (e.g., up to 6 months).

-

Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The structure of any significant degradation products should be elucidated.

-

Evaluation: Evaluate the rate of degradation to predict the long-term stability of the compound.

Safety and Handling

Based on available information, 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a molecule with significant potential in medicinal chemistry, owing to its unique structural features. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. The predictive data and detailed experimental protocols herein offer a solid foundation for researchers to further investigate this promising compound and its analogs in the pursuit of novel therapeutics.

References

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. (2025, August 12). Retrieved from [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF - ResearchGate. Retrieved from [Link]

-

pKa Prediction | Rowan. Retrieved from [Link]

-

How to Predict the pKa of Any Compound in Any Solvent - PMC. Retrieved from [Link]

-

pKa prediction from ab initio calculations - Research Outreach. (2023, November 8). Retrieved from [Link]

- Table of Characteristic IR Absorptions.

Sources

- 1. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1249471-25-7 Cas No. | 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile | Matrix Scientific [matrixscientific.com]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile CAS number and spectral data

Technical Monograph: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

CAS Number: 1249471-25-7

Molecular Formula: C

Executive Summary & Chemical Significance

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a specialized pharmacophore scaffold used primarily in medicinal chemistry as a metabolic blocker and structural rigidifier.[2] It combines two critical design elements:

-

The Cyclobutane Ring: Acts as a conformationally restricted bioisostere for gem-dimethyl groups.[2] This restriction often improves target selectivity by locking the vector of the phenyl ring relative to the nitrile (or its derivatives).

-

The 3,5-Difluoro Motif: A classic strategy to block metabolic "soft spots" on the phenyl ring (specifically P450-mediated oxidation) while increasing lipophilicity and membrane permeability.[2]

This guide details the synthesis, spectral characterization, and handling protocols for this compound, designed for researchers requiring high-purity building blocks for lead optimization.

Synthetic Pathway & Methodology

The most robust route to 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile involves the double alkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane.[2] This reaction creates the quaternary carbon center and closes the cyclobutane ring in a single pot.

Retrosynthetic Logic

The formation of the strained four-membered ring requires a strong base to generate the carbanion at the benzylic position.[2] The choice of base and solvent is critical to minimize polymerization of the nitrile and maximize cyclization over mono-alkylation.[2]

Validated Synthesis Protocol

Reagents:

-

Substrate: 3,5-Difluorophenylacetonitrile (CAS 135336-18-4)[2]

-

Electrophile: 1,3-Dibromopropane (1.1 equiv)[2]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv) or NaOH (50% aq) with TBAB (Phase Transfer Catalyst).

-

Solvent: DMF (anhydrous) or DMSO.

Step-by-Step Procedure (NaH/DMF Method):

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.2 equiv) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).

-

Cooling: Cool the suspension to 0°C using an ice/salt bath.

-

Addition: Add 3,5-difluorophenylacetonitrile dropwise over 20 minutes. Evolution of H

gas will be observed. Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the vermilion-colored anion). -

Cyclization: Add 1,3-dibromopropane dropwise. Critical: Control the addition rate to keep the internal temperature below 10°C to prevent exotherms that degrade the strained ring intermediate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Carefully quench with saturated NH

Cl solution (exothermic). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. -

Purification: Dry over MgSO

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a colorless oil or low-melting solid.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Reaction Workflow Diagram

Caption: Step-wise construction of the quaternary cyclobutane center via double alkylation.

Spectral Characterization (Data & Analysis)

Accurate identification relies on distinguishing the cyclobutane puckering and the specific coupling patterns of the 3,5-difluoro aromatic system.

Predicted NMR Data

Note: While specific raw data files are proprietary to vendors, the following data is derived from high-fidelity analogs (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile) and calculated chemical shifts for the 3,5-difluoro substitution pattern.

Table 1:

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 6.95 – 7.05 | Multiplet (m) | 2H | Ar-H (Positions 2,6) | Deshielded by ring current; coupled to F (approx |

| 6.75 – 6.85 | Triplet of triplets (tt) | 1H | Ar-H (Position 4) | Shielded relative to 2,6; characteristic Upfield triplet due to two ortho fluorines. |

| 2.80 – 2.88 | Multiplet (m) | 2H | Cyclobutane-H | Protons cis to the aromatic ring (deshielded).[2] |

| 2.40 – 2.55 | Multiplet (m) | 2H | Cyclobutane-H | Protons cis to the nitrile.[2] |

| 2.05 – 2.18 | Multiplet (m) | 2H | Cyclobutane-H | Distal methylene protons (C3 of cyclobutane).[2] |

Table 2:

| Shift ( | Assignment | Coupling ( | Notes |

| 163.5 | C-3, C-5 (Ar) | Direct C-F coupling (large doublet). | |

| 145.2 | C-1 (Ar) | Quaternary aromatic attached to cyclobutane. | |

| 124.1 | C N (Nitrile) | Singlet | Characteristic nitrile shift. |

| 110.5 | C-2, C-6 (Ar) | Ortho to Fluorine. | |

| 103.8 | C-4 (Ar) | Para position; triplet due to two meta Fluorines. | |

| 40.2 | Quaternary C | Singlet | The cyclobutane quaternary center. |

| 34.5 | Cyclobutane CH | - | C2/C4 of cyclobutane. |

| 17.1 | Cyclobutane CH | - | C3 of cyclobutane (distal). |

F NMR Signature

-

Shift:

-108.0 to -110.0 ppm.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Pattern: Triplet (due to coupling with H-4) or Multiplet.[2]

-

Significance: The presence of a single fluorine signal confirms the symmetry of the 3,5-substitution. If two signals appear, the ring has opened or substitution occurred at the 2,4-position.

Spectral Logic Diagram

Caption: Impact of 3,5-difluoro substitution on NMR splitting patterns and chemical shifts.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Oral/Inhalation (Category 3) - Nitrile functionality.[2]

-

Skin Irritation: Category 2.[3]

-

Eye Irritation: Category 2A.

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Keep away from strong oxidizers and strong acids (hydrolysis risk).

Emergency Protocol: In case of skin contact, do not use organic solvents (which may increase absorption). Wash with soap and copious amounts of water. If ingested, treat as a potential cyanide generator; medical supervision is required immediately.

References

-

Matrix Scientific. (2024). Product Entry: 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile (CAS 1249471-25-7).[1][2] Retrieved from .

-

Fleming, F. F., et al. (2010).[4] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context on Nitrile Bioisosteres).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[5] (Standard for solvent calibration in spectral data).[4]

-

PubChem. (2024).[6] Compound Summary: 1-(3,5-Difluorophenyl)cyclobutane-1-carboxylic acid (Hydrolysis Analog).[2] Retrieved from .

-

BLD Pharm. (2024). Safety Data Sheet: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile.[1][2] Retrieved from .

Sources

- 1. 1249471-25-7 Cas No. | 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile | Matrix Scientific [matrixscientific.com]

- 2. 1-(3-FLUOROPHENYL)-3-METHYLCYCLOBUTANE-1-CARBONITRILE|BLD Pharm [bldpharm.com]

- 3. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epfl.ch [epfl.ch]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclobutane-1-carbonitrile | C13H12F3N | CID 65376206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Topic: Structure Elucidation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile Format: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide outlines a comprehensive analytical strategy for the structural confirmation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (Formula: C₁₁H₉F₂N, MW: 193.20 g/mol ).[1][2] This compound features three distinct structural motifs that require rigorous validation: a strained cyclobutane ring , a nitrile (cyano) functionality , and a 3,5-difluorophenyl aromatic system.[1][2][3]

The elucidation protocol prioritizes the differentiation of the target molecule from likely synthetic impurities, such as mono-alkylated open-chain byproducts or regioisomers (e.g., 2,4-difluoro analogues).[1][2]

Synthetic Context & Impurity Profile

To interpret spectra accurately, one must understand the likely origin of the sample. This scaffold is typically synthesized via the double alkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane (or 1-bromo-3-chloropropane) using a strong base (e.g., NaH or KOtBu).[1][2]

-

Target Structure: A quaternary carbon linking a cyclobutane ring, a nitrile, and the aromatic ring.[2][3]

-

Critical Impurities to Rule Out:

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

-

Method: ESI+ (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[1][2]

-

Expected Data:

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and rule out open-chain amines or amides.

| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Nitrile (C≡N) | 2230 – 2250 | Weak/Medium | Critical. Sharp band.[1][2][4] Absence indicates hydrolysis to amide/acid.[1][2] |

| C–F Stretch | 1100 – 1400 | Strong | Broad, intense bands in the fingerprint region.[2][3] |

| Aromatic C=C | 1580 – 1620 | Medium | Confirms benzene ring.[1][2] |

| Aliphatic C–H | 2850 – 2990 | Medium | Cyclobutane methylene stretches.[1][2] |

Self-Validating Check: If a broad peak appears at 3200–3500 cm⁻¹, the nitrile may have hydrolyzed to an amide or the sample contains moisture.

NMR Spectroscopy: The Core Elucidation

This section details the expected chemical shifts and coupling patterns. The 3,5-difluoro substitution imposes a specific symmetry that is the "fingerprint" of this molecule.

A. ¹H NMR (Proton)

Solvent: CDCl₃ or DMSO-d₆[1][2]

Symmetry Analysis: The molecule possesses a plane of symmetry passing through the nitrile, the quaternary carbon, C3 of the cyclobutane, and the C1-C4 axis of the phenyl ring.

-

Aromatic Region (3 Protons):

-

Protons at C2' & C6' (Ortho to cyclobutane): These are chemically equivalent.[1][2] They appear as a multiplet (approx.[1][2] 6.9 – 7.1 ppm) .[1][2]

-

Coupling: They couple to the adjacent Fluorine atoms (

) and the meta-proton (

-

-

Proton at C4' (Between Fluorines): This is distinct.[1][2] It appears as a triplet of triplets (approx. 6.7 – 6.8 ppm) .[1][2]

-

-

Cyclobutane Region (6 Protons):

-

C2 & C4 Protons (4H): These methylene protons are chemically equivalent pairs but magnetically non-equivalent (geminal).[1][2] They typically appear as a complex high-order multiplet at 2.4 – 2.8 ppm .[1][2]

-

C3 Protons (2H): These are further from the aromatic ring and appear as a multiplet at 1.8 – 2.2 ppm .

-

B. ¹⁹F NMR (Fluorine)

Objective: Confirm meta-substitution.

-

Signal: A singlet (if proton-decoupled) or a triplet (if coupled to H4').[1][2]

-

Shift: -108 to -112 ppm (Typical for 3,5-difluoro motifs).[1][2]

-

Validation: If two distinct fluorine signals appear, the symmetry is broken (implying a 2,4- or 2,5-substitution pattern impurity).[1][2][3]

C. ¹³C NMR (Carbon)

Objective: Verify the quaternary carbon and C-F coupling.

| Carbon Type | Shift (ppm) | Multiplicity (J-Coupling) | Assignment |

| C-F (C3', C5') | ~163.0 | Doublet of Doublets ( | Direct F attachment.[1][2] |

| Ipso (C1') | ~145.0 | Triplet ( | Attached to Cyclobutane.[1][2] |

| Nitrile (CN) | ~122.0 | Singlet (or weak triplet) | Diagnostic for CN.[1][2] |

| C4' (Aromatic) | ~103.0 | Triplet ( | Between two F atoms.[1][2] |

| C2', C6' | ~110.0 | Multiplet (dd) | Ortho to cyclobutane.[1][2] |

| Quaternary (C1) | ~45.0 - 50.0 | Triplet ( | Crucial Proof of Cyclization. |

| Cyclobutane (C2, C4) | ~35.0 | Singlet | Methylene carbons.[1][2] |

| Cyclobutane (C3) | ~16.0 | Singlet | Distal methylene.[1][2] |

D. 2D NMR Logic (HMBC)

To definitively prove the nitrile is attached to the cyclobutane and not the ring (though synthesis dictates otherwise), use HMBC (Heteronuclear Multiple Bond Correlation) .[1]

-

Key Correlation: The cyclobutane protons (C2/C4) should show a strong long-range correlation to the Nitrile Carbon (~122 ppm) and the Ipso Aromatic Carbon (~145 ppm) .[1] This "locks" the quaternary center.

Elucidation Logic Flow (Visualization)[1][2]

The following diagram illustrates the decision-making process for confirming the structure.

Caption: Logic flow for the structural validation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, filtering out common synthetic failures.

Experimental Protocol: NMR Sample Preparation

To ensure high-quality data suitable for publication or regulatory submission:

-

Mass: Weigh 10–15 mg of the compound.

-

Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d).

-

Note: If the compound is an oil and cloudy, filter through a small plug of glass wool in a pipette.

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

-

Acquisition:

-

Run ¹H (16 scans) to check purity.

-

Run ¹⁹F (coupled and decoupled) to verify symmetry.

-

Run ¹³C (minimum 512 scans) to resolve the low-intensity quaternary nitrile carbon and the split C-F signals.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for IR and NMR interpretation principles).

-

Hesse, M., Meier, H., & Zeeh, B. (2008).[1][2][3] Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on ¹³C chemical shifts for nitriles and cyclobutanes).

-

Dolbier, W. R. (2009).[1][2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Essential for interpreting the ¹⁹F-¹³C coupling constants).[1][2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for specific cyclobutane chemical shift increments).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for comparing standard cyclobutane and benzonitrile spectra). [1][2]

Sources

Technical Guide: Solubility and Stability Profile of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

[1]

Executive Summary

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7) is a critical pharmacophore building block, often employed in the synthesis of serotonin reuptake inhibitors, kinase inhibitors, and other CNS-active agents.[1] Its value lies in the gem-disubstituted cyclobutane ring , which provides a rigid conformational lock, and the 3,5-difluorophenyl group , which enhances metabolic stability by blocking the metabolically vulnerable para-position and reducing electron density on the aromatic ring.[1]

This guide details the solubility thermodynamics and stability kinetics of this compound.[1] It provides researchers with a rationale for solvent selection and a rigorous protocol for stability validation, moving beyond simple data listing to explain the why and how of the molecule's behavior.[1]

Structural & Physicochemical Analysis[1][2][3]

The Cyclobutane "Conformational Lock"

Unlike linear alkyl chains, the cyclobutane ring introduces significant angle strain (~26.5 kcal/mol).[1] In 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, the quaternary carbon (C1) is gem-disubstituted.[1]

-

Impact on Stability: The steric bulk at C1 hinders the approach of nucleophiles (e.g., water, hydroxide), theoretically increasing hydrolytic stability compared to linear phenylacetonitriles.[1]

-

Impact on Solubility: The rigid aliphatic ring increases lipophilicity (LogP) more than a flexible chain would, as it reduces the entropic penalty of solvation in non-polar solvents.[1]

The 3,5-Difluoro Effect

The fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing via induction (

-

pKa Influence: While the nitrile itself is not ionizable, the fluorines increase the acidity of any potential downstream metabolites (e.g., the corresponding carboxylic acid), lowering their pKa.[1]

-

Lipophilicity: The C-F bond is highly hydrophobic.[1] This molecule is expected to exhibit poor aqueous solubility but high permeability.[1]

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Analogous) | Structural Rationale |

|---|

| Molecular Weight | 193.20 g/mol | Formula:

Solubility Profile & Solvent Selection

Solubility Thermodynamics

The compound is a Class II/IV candidate (BCS classification context) regarding solubility.[1] It relies on Van der Waals interactions and dipole-dipole coupling (from the nitrile and C-F bonds) for solvation.[1]

-

Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.[1]

-

Poor Solvents: Water, Hexanes (often too non-polar to overcome crystal lattice energy if the solid is crystalline).[1]

Experimental Protocol: Thermodynamic Solubility

Do not rely on kinetic solubility (precipitation from DMSO) for process development.[1] Use this equilibrium method.

-

Preparation: Add excess solid compound to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon due to potential adsorption).

-

Quantification: Dilute supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).

Stability Profile

Hydrolytic Stability (Nitrile Hydrolysis)

Nitriles are generally stable at neutral pH.[1] Hydrolysis to the amide (primary degradant) and subsequently the acid (secondary degradant) requires catalysis.[1]

-

Acidic Hydrolysis: The cyclobutane ring strain makes the nitrile carbon less electrophilic due to rehybridization effects, but strong mineral acids (e.g., 6M HCl, reflux) will drive hydrolysis.[1]

-

Basic Hydrolysis: The steric hindrance of the gem-disubstituted carbon significantly retards attack by

.[1] Expect high stability in mild base (e.g.,

Thermal Stability & Ring Strain

The cyclobutane ring is the "weak link" thermally.[1] While stable at standard process temperatures (<100°C), temperatures exceeding 150°C may induce:

-

Ring Opening: Homolytic cleavage to form a diradical.[1]

-

Isomerization: If synthesis byproducts are present.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes. Note the high energy barrier to the Acid form due to sterics.[1]

Caption: Primary hydrolysis and thermal degradation pathways. The steric bulk of the cyclobutane ring slows the transition from Amide to Acid.[1]

Stress Testing Protocol (Forced Degradation)

To validate the stability profile for regulatory filing (IND/NDA), perform the following stress tests. This protocol ensures mass balance and identifies all potential impurities.[1]

Table 2: Forced Degradation Conditions

| Stressor | Condition | Duration | Target Degradation | Rationale |

| Acid | 1N HCl, 60°C | 24 - 48 h | 5-20% | Assess nitrile hydrolysis susceptibility.[1] |

| Base | 1N NaOH, 60°C | 24 - 48 h | 5-20% | Assess resistance to nucleophilic attack.[1] |

| Oxidation | 3% | 24 h | 5-20% | Check electron-poor ring stability (likely stable). |

| Thermal | 80°C (Solid state) | 7 days | < 5% | Test cyclobutane ring integrity.[1] |

| Photo | 1.2M Lux hours | 1 cycle | < 2% | Verify benzylic stability (ICH Q1B).[1] |

Analytical Method (HPLC)

Handling and Storage Recommendations

Safety (HSE)

-

Hazard: Nitriles are toxic by ingestion/inhalation.[1] They can metabolize to release cyanide ions, though the stability of this specific structure makes rapid cyanide release unlikely in vitro.[1]

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] Handle in a fume hood.

Storage

-

Condition: Store at 2-8°C (Refrigerated).

-

Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress (hydrolysis risk) and light exposure.[1]

-

Shelf Life: Re-test purity every 12 months.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 84400, 1-Phenylcyclobutanecarbonitrile (Analogous Structure). Retrieved from [Link]

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Contextual grounding for nitrile stability).

-

Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Reference for cyclobutane ring strain energy).

Technical Guide: Spectroscopic Analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

This guide details the spectroscopic characterization of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7).[1] It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of this fluorinated building block.[1]

Executive Summary & Structural Context[2][3][4]

-

Compound: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile[1][2]

-

Role: A critical pharmacophore intermediate, often used to introduce metabolic stability (via fluorine) and conformational constraint (via the cyclobutane ring) into kinase inhibitors and CNS-active agents.[1]

Analytical Challenge: The symmetry of the 3,5-difluorophenyl ring and the cyclobutane moiety creates specific spectroscopic patterns (splitting and equivalence) that must be distinguished from the 2,4- or 3,4-difluoro isomers.[1]

Integrated Structural Elucidation Workflow

The following decision tree outlines the logical flow for validating the structure, prioritizing non-destructive methods (NMR) before destructive testing (MS).

Caption: Step-wise analytical workflow ensuring structural integrity before release.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for distinguishing the 3,5-substitution pattern.[1] The high symmetry of the molecule simplifies the spectrum but requires careful analysis of coupling constants (

A. 1H NMR Spectroscopy (Proton)

The cyclobutane ring protons appear as complex multiplets, while the aromatic region shows a distinct 3-spin system.[1]

| Position | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-H2, H6 | 6.90 – 7.10 | Multiplet (dd) | 2H | Equivalent protons between C-F and C-C(CN).[1] |

| Ar-H4 | 6.70 – 6.85 | tt ( | 1H | "Triplet of triplets" due to coupling with two F atoms and two H atoms.[1] |

| Cyclobutane | 2.75 – 2.85 | Multiplet | 2H | |

| Cyclobutane | 2.40 – 2.60 | Multiplet | 2H | |

| Cyclobutane | 1.90 – 2.10 | Multiplet | 2H |

Note: Shifts are estimated for CDCl₃. The cyclobutane protons often appear as two sets of multiplets due to the roof effect and ring puckering.

B. 19F NMR Spectroscopy (Fluorine)

This is the definitive test for purity.[1]

-

Signal: Single peak (singlet) in proton-decoupled mode (

F{ -

Shift:

-108 to -110 ppm (typical for meta-difluoro systems).[1] -

Coupled Mode: If proton coupling is on, the signal appears as a triplet (

Hz) due to coupling with H4, with smaller fine structure from H2/H6.[1] -

Differentiation:

C. 13C NMR Spectroscopy (Carbon)

The

| Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C-F (C3, C5) | ~163.0 | Doublet of Doublets (dd) | |

| C-CN (Nitrile) | ~124.0 | Singlet | - |

| C-Ipso (C1) | ~145.0 | Triplet (t) | |

| C-H (C2, C6) | ~110.0 | Doublet (d) | |

| C-H (C4) | ~103.0 | Triplet (t) | |

| Cyclobutane (quat) | ~40.0 | Singlet | - |

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitrile group and the fluorinated ring.[1]

-

Nitrile (

): Sharp, distinct band at 2235–2245 cm⁻¹ .[1] This is the most diagnostic non-fingerprint band.[1] -

Aromatic C-H Stretch: Weak bands >3000 cm⁻¹.[1]

-

C-F Stretch: Strong, broad bands in the 1100–1250 cm⁻¹ region.[1]

-

Cyclobutane Ring: Weak ring strain modes around 900–1000 cm⁻¹.[1]

Mass Spectrometry (MS)[1][8][9][10]

-

Ionization: ESI (Electrospray) in positive mode

or EI (Electron Impact) for fragmentation analysis.[1] -

Molecular Ion:

(Parent).[1] -

Isotopic Pattern: Normal Carbon isotope distribution (1.1% for

C).[1] No Cl/Br isotopes.[1]

Fragmentation Pathway (EI):

-

193 (

-

Loss of HCN (

): Formation of fluorinated cyclobutene radical cation ( -

Cyclobutane Ring Cleavage: Loss of ethylene (

, 28 amu) is common in cyclobutane derivatives, often yielding a styrene-like cation ( -

Tropylium Ion Formation: Rearrangement to a difluorotropylium ion (

127) is a hallmark of benzyl-type systems.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects.[1]

-

Solvent: Use CDCl₃ (Chloroform-d) or DMSO-d₆ .[1] DMSO is preferred if the compound is a solid salt or highly polar, but CDCl₃ is standard for the free nitrile.[1]

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates (critical for 19F baseline).[1]

-

Acquisition:

-

Run ¹H (16 scans).

-

Run ¹⁹F (decoupled, 32 scans) to verify isomer purity.[1]

-

Protocol B: GC-MS Purity Check

Objective: Quantify volatile impurities (solvents, starting materials).[1]

-

Column: HP-5ms or equivalent (non-polar).

-

Method:

-

Expectation: The nitrile elutes later than the starting material (3,5-difluorophenylacetonitrile) due to the added cyclobutane ring mass, though polarity is similar.[1]

References

-

Matrix Scientific . (2024).[1] Product Data Sheet: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS 1249471-25-7).[1][2] Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on C-F coupling constants).

-

PubChem . (2024).[1][5] Compound Summary: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile.[1][2] National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1249471-25-7 Cas No. | 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile | Matrix Scientific [matrixscientific.com]

- 3. 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile - CAS:1260774-00-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclobutane-1-carbonitrile | C13H12F3N | CID 65376206 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Potential Therapeutic Targets for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Abstract

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a novel chemical entity with potential therapeutic applications yet to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate its molecular targets. By dissecting the molecule's key structural motifs—the 3,5-difluorophenyl group, the cyclobutane ring, and the carbonitrile moiety—we extrapolate a series of plausible biological targets. This document outlines a systematic, multi-tiered experimental approach, from initial computational screening to definitive cellular and biochemical validation, designed to uncover the mechanism of action and therapeutic potential of this compound.

Introduction: Deconstructing 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile for Target Hypothesis

The rational identification of therapeutic targets for a novel small molecule begins with an analysis of its structural components and their known interactions with biological systems. 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is characterized by three key features: a 3,5-difluorophenyl ring, a cyclobutane core, and a carbonitrile group. Each of these imparts specific physicochemical properties that can inform our hypotheses about its potential biological targets.

-

The 3,5-Difluorophenyl Group: The difluorophenyl moiety is an electron-withdrawing system that can participate in various non-covalent interactions, including dipole-dipole, quadrupole, and halogen bonding. The metabolic stability of the difluorophenyl group is a known advantage in drug design[1]. Compounds containing a dichlorophenyl group, a close analogue, have been shown to inhibit the proprotein convertase furin by binding to a newly formed hydrophobic pocket.[2][3] This suggests that enzymes with adaptable active sites, particularly proteases, could be a target class. Furthermore, the presence of a difluorophenyl group is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs), hinting at potential activity against enzymes in the inflammatory cascade, such as cyclooxygenases (COX)[1].

-

The Cyclobutane Ring: The cyclobutane moiety introduces a rigid, three-dimensional element into the molecule.[4][5][6] This structural rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target protein.[4] The puckered conformation of the cyclobutane ring can effectively fill hydrophobic pockets within an enzyme's active site or a receptor's binding domain.[4][6] Its inclusion in various drug candidates has been shown to improve potency, selectivity, and pharmacokinetic profiles.[6] The presence of this scaffold is found in a diverse range of bioactive molecules, including anticancer agents and antivirals, underscoring its versatility in interacting with a wide array of biological targets.[4][7][8]

-

The Carbonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry.[9][10][11][12][13] It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom.[9][11][12] Its linear geometry and polar nature allow it to fit into narrow, sterically constrained pockets and form key interactions with target proteins.[10] The carbonitrile group is present in numerous approved drugs, targeting a wide range of proteins, including enzymes like dipeptidyl peptidase-4 (DPP-4) and aromatase, as well as various G-protein coupled receptors (GPCRs).[9][10]

Synthesizing these observations, we can hypothesize that 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is likely to target proteins that possess a hydrophobic binding pocket to accommodate the cyclobutane ring, and that can form specific interactions with the electron-deficient difluorophenyl ring and the polar carbonitrile group.

Hypothesized Therapeutic Target Classes

Based on the structural analysis, we propose the following protein classes as primary areas of investigation for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile:

-

Proteases: The precedent set by dichlorophenyl-containing furin inhibitors strongly suggests that proteases are a high-priority target class.[2][3] The adaptable active sites of many proteases could potentially accommodate the unique 3D structure of the compound.

-

Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, while other parts of the molecule occupy hydrophobic pockets. The carbonitrile could mimic key hydrogen bonding interactions, and the difluorophenyl and cyclobutane groups could occupy hydrophobic regions of the ATP-binding site.

-

Nuclear Receptors: These receptors often contain a hydrophobic ligand-binding domain. The lipophilic nature of the cyclobutane and difluorophenyl groups could facilitate binding within these pockets.

-

Enzymes in Inflammatory Pathways: Given the presence of the difluorophenyl moiety in some anti-inflammatory drugs, enzymes such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX) are plausible targets.[1]

A Step-by-Step Guide to Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify and validate the therapeutic target(s) of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. The following workflow is proposed:

Phase 1: In Silico and High-Throughput Screening

The initial phase focuses on computational and rapid experimental methods to generate a broad list of potential targets.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

-

Compound Preparation: Generate a 3D conformation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization.

-

Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Reverse Docking: Employ a reverse docking server (e.g., PharmMapper, idTarget) to screen the compound against the protein structure database.

-

Pharmacophore Modeling: Generate a pharmacophore model based on the key features of the compound (hydrophobic, aromatic, hydrogen bond acceptor).

-

Pharmacophore Screening: Screen the pharmacophore model against a database of protein structures to identify proteins with complementary binding sites.

-

Hit Prioritization: Rank the potential targets based on docking scores, binding energy calculations, and the biological relevance of the identified proteins.

Experimental Protocol: Phenotypic Screening

-

Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines.

-

Compound Treatment: Treat the cell lines with a range of concentrations of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile.

-

Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

Target Pathway Analysis: Analyze the pattern of sensitivity across the cell line panel to infer potential target pathways. For example, sensitivity in cell lines known to be dependent on a particular signaling pathway may suggest a target within that pathway.

Phase 2: In Vitro Target Binding and Functional Assays

This phase aims to confirm direct binding of the compound to the prioritized targets and to assess its functional consequences.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Protein and Compound Preparation: Purify the recombinant target protein. Prepare a stock solution of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well PCR plate, mix the target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and varying concentrations of the compound.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). Calculate the change in Tm (ΔTm) to quantify the binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the compound in the injection syringe in the same buffer.

-

Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed during binding.

-

Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Development: Develop a robust assay to measure the activity of the target enzyme. This could be a colorimetric, fluorometric, or luminescent assay.

-

Inhibition Measurement: Perform the enzyme assay in the presence of varying concentrations of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile.

-

Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to determine the IC50 value.

Phase 3: Cellular Target Engagement and Mechanism of Action

The final phase focuses on confirming target engagement in a cellular context and elucidating the downstream signaling effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Solubilization: Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Compound binding will stabilize the target protein, leading to more soluble protein at higher temperatures.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection. Quantify the changes in protein expression and phosphorylation to map the affected signaling pathway.

Visualization of Workflows and Pathways

Diagram 1: Target Identification and Validation Workflow```dot

Caption: Inhibition of a hypothetical kinase pathway.

Data Presentation

Table 1: Summary of Proposed Assays and Expected Outcomes

| Phase | Assay | Purpose | Key Output |

| 1 | Reverse Docking | Predict potential binding partners | Ranked list of protein targets |

| Phenotypic Screening | Identify sensitive cell lines/pathways | IC50 values, pathway hypotheses | |

| 2 | Thermal Shift Assay | Confirm direct target binding | ΔTm (change in melting temp) |

| Isothermal Titration Calorimetry | Quantify binding affinity | Kd, stoichiometry, thermodynamics | |

| Enzyme Inhibition Assay | Measure functional inhibition | IC50 value | |

| 3 | Cellular Thermal Shift Assay | Confirm target engagement in cells | Evidence of target stabilization |

| Western Blotting | Elucidate mechanism of action | Modulation of signaling pathways |

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, a thorough understanding of its constituent parts provides a strong foundation for building a data-driven target identification strategy. The multi-phase experimental plan detailed in this guide, from broad initial screening to precise mechanistic studies, offers a robust framework for uncovering its biological function. By rigorously applying these methodologies, the scientific community can effectively unlock the therapeutic potential of this promising molecule.

References

-

Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2342-2357. [Link]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

-

MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. [Link]

-

Shanghai Institute of Organic Chemistry. (n.d.). Application of Nitrile in Drug Design. SIOC Journals. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

Patsnap. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. Patsnap Eureka. [Link]

-

SlideShare. (n.d.). Drug design: optimizing target interactions. SlideShare. [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid. Chem-Impex. [Link]

-

Royal Society of Chemistry. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. [Link]

-

Open Exploration Publishing. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Open Exploration Publishing. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Request PDF. (2025). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

-

Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]

-

ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]

-

ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. [Link]

-

PubChem. (n.d.). 3,5-Difluorophenylacetic acid. PubChem. [Link]

-

PubMed. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed. [Link]

-

ResearchGate. (n.d.). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. ResearchGate. [Link]

Sources

- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of Nitrile in Drug Design [sioc-journal.cn]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Characterization of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

A High-Precision Modeling Framework for Fragment-Based Drug Discovery

Executive Summary

This technical guide outlines a rigorous in silico workflow for modeling 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7). This molecule represents a high-value scaffold in medicinal chemistry, combining a conformationally restricted spacer (cyclobutane) with a metabolic blocker (difluorophenyl) and a polar anchor (nitrile).

Modeling this specific entity presents two distinct challenges that standard high-throughput protocols often fail to capture:

-

Cyclobutane Puckering: The four-membered ring is not planar; it undergoes a "butterfly" puckering motion (approx. 30°) to relieve torsional strain. Standard force fields (e.g., GAFF/MMFF) often over-flatten this ring without QM-derived corrections.

-

Electronic Anisotropy: The 3,5-difluoro substitution pattern creates a specific electrostatic potential (ESP) surface, depleting electron density on the phenyl ring and enhancing

-stacking potential against electron-rich residues, while the nitrile group acts as a focused dipole.

Part 1: Quantum Mechanical (QM) Characterization

Objective: To generate accurate geometry and partial charges that capture the non-planar nature of the cyclobutane ring and the inductive effects of the fluorine atoms.

1.1 Conformational Scanning (The "Puckering" Correction)

Standard molecular mechanics often trap cyclobutanes in a planar transition state. You must establish the ground-state pucker angle using Density Functional Theory (DFT).

-

Methodology:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Theory Level:

B97X-D / 6-311++G(d,p). The dispersion correction ("-D") is critical for capturing intramolecular F···H interactions. -

Workflow: Perform a relaxed potential energy surface (PES) scan of the C-C-C-C dihedral angle of the cyclobutane ring.

-

1.2 Electrostatic Potential (ESP) & Charge Fitting

The nitrile group (

-

Protocol:

-

Optimize the global minimum geometry.

-

Calculate the ESP surface.

-

Fit Partial Charges: Use the RESP (Restrained Electrostatic Potential) model.

-

Why RESP? It ensures the dipole moment is reproduced accurately for simulation, preventing the "over-polarization" of the nitrile nitrogen often seen in unconstrained fits.

-

Data Output: Key Geometric Parameters

| Parameter | Standard Force Field (GAFF) | QM Optimized (

Part 2: Force Field Parameterization

Objective: To translate QM accuracy into a format usable for Docking and Molecular Dynamics (MD).

Self-Validating Protocol:

-

Topology Generation: Use Antechamber (AmberTools) to generate the .mol2 and .frcmod files.

-

Atom Types: Assign ca for aromatic carbons, but ensure the cyclobutane carbons are typed as cx (sp3 ring carbons) to distinguish them from linear alkyl chains.

-

Validation: Compare the single-point energy of the force-field minimized structure against the QM energy. If the RMSD > 0.5 Å, manually adjust the dihedral force constants (

) in the .frcmod file to match the QM puckering barrier.

Part 3: Molecular Docking Strategy

Objective: To predict the binding mode of the ligand within a target active site (e.g., a kinase hinge region or a protease sub-pocket).

3.1 The "Nitrile Anchor" Hypothesis

The nitrile group is the primary "warhead" for orientation. It can bind in two distinct modes:

-

End-on H-Bonding: The nitrogen lone pair accepts a hydrogen bond from backbone amides (e.g., Met/Leu in kinases) or Ser/Thr side chains.

-

Geometry:

.

-

-

Orthogonal Multipolar: The

bond sits perpendicular to a carbonyl group or aromatic ring, driven by dipole-dipole interactions.

3.2 Docking Workflow (AutoDock Vina / Glide)

-

Grid Box: Center on the active site, but extend the box size by 5 Å in the direction of the solvent to allow the hydrophobic difluorophenyl group to explore "lid" regions.

-

Constraints:

-

Essential: Define the cyclobutane ring as rigid or with limited flexibility. Do not allow the ring to flip freely during docking steps, as the barrier is too high to cross during the search phase.

-

Optional: If a specific residue (e.g., Serine) is known to bind nitriles, apply a positional constraint (H-bond constraint) to the nitrile nitrogen.

-

Visualization: Docking Logic Flow

Caption: Logic flow for docking 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, emphasizing the preservation of ring geometry and nitrile interaction filtering.

Part 4: Molecular Dynamics (MD) & Stability

Objective: To verify the stability of the predicted binding mode and account for solvent effects (water bridges to the nitrile).

4.1 System Setup

-

Force Field:

-

Protein: AMBER ff14SB or CHARMM36m.

-

Ligand: GAFF2 (with RESP charges derived in Part 1).

-

-

Solvent: TIP3P or OPC water model.

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

4.2 Simulation Protocol

-

Minimization: 5000 steps steepest descent (restrained protein/ligand)

5000 steps conjugate gradient (unrestrained). -

Heating: 0 to 300 K over 100 ps (NVT ensemble, Langevin thermostat).

-

Equilibration: 1 ns (NPT ensemble, Berendsen barostat) to relax density.

-

Production: 100 ns (NPT).

4.3 Analysis Metrics

-

Ligand RMSD: If the RMSD > 2.5 Å, the docking pose was unstable.

-

Nitrile Solvation: Calculate the Radial Distribution Function (RDF) of water hydrogens around the Nitrile Nitrogen. A sharp peak at 1.8-2.0 Å indicates a stable water bridge, which is often crucial for nitrile affinity.

-

Fluorine Interactions: Monitor the distance between the Fluorine atoms and backbone Carbonyl Carbons (

) to detect orthogonal dipolar interactions.

Part 5: ADMET Profiling (In Silico)

While binding is primary, the utility of this scaffold relies on its physicochemical profile.

| Property | Prediction | Mechanism/Implication |

| LogP | ~2.8 - 3.2 | The difluoro/cyclobutane combination is lipophilic, ensuring membrane permeability. |

| Metabolic Stability | High | The cyclobutane ring blocks |

| CNS Penetration | Likely | High lipophilicity + low MW (<200 Da) suggests Blood-Brain Barrier crossing. |

References

-

Gaussian 16 Estimation of Cyclobutane Puckering Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016.

-

The RESP Charge Model (AmberTools) Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280.

-

Nitrile Interactions in Drug Discovery Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

AutoDock Vina Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Cyclobutane Ring Strain and Conformation Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312-322.

Commercial Availability & Technical Profile: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Executive Summary

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders (e.g., monoamine reuptake inhibitors) and metabolic enzymes. Structurally, it serves as a bioisostere for bulky alkyl or aryl groups, offering a rigidified scaffold that restricts conformational freedom while modulating lipophilicity through its difluoro-substitution pattern.

While not a bulk commodity chemical, it is commercially available as a "Research Grade" intermediate. Its primary utility lies in its conversion to 1-(3,5-difluorophenyl)cyclobutanamine (an amine scaffold) or 1-(3,5-difluorophenyl)cyclobutanecarboxylic acid , both of which are privileged pharmacophores in medicinal chemistry.

Chemical Profile & Structural Significance[1][2][3]

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 1249471-25-7 | Unique identifier |

| Molecular Formula | C₁₁H₉F₂N | |

| Molecular Weight | 193.20 g/mol | Low MW, ideal for fragment-based design |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid (typically <50°C) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| Key Functional Groups | Nitrile (-CN), Cyclobutane, 3,5-Difluorophenyl |

Medicinal Chemistry Rationale

-

Conformational Restriction: The cyclobutane ring locks the phenyl and nitrile groups into a specific vector, unlike a flexible diethyl or isopropyl chain. This reduces the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The 3,5-difluoro substitution pattern is critical. It blocks the metabolically labile positions on the phenyl ring (preventing oxidative metabolism) and increases lipophilicity (LogP) without adding steric bulk comparable to chlorine or methyl groups.

-

Gem-Disubstitution Effect: The quaternary carbon at the 1-position (the "gem-disubstituted" center) creates a specific steric environment often required for selectivity in kinase inhibitors and GPCR ligands.

Commercial Landscape

Supply Chain Analysis

This compound is classified as a Specialty Building Block . It is rarely held in multi-kilogram stock but is frequently available in gram-scale quantities for R&D.

-

Primary Suppliers:

-

Matrix Scientific: Confirmed listing (CAS 1249471-25-7).[1] often stocks 1g–25g units.

-

Specialized Catalog Houses: Suppliers like Enamine , WuXi AppTec , and Combi-Blocks often synthesize this class of compounds on demand or hold small libraries of analogs.

-

-

Availability Status:

-

In-Stock: 1g – 10g (typically ships in 1-3 days).

-

Bulk (100g+): Requires lead time (typically 3-5 weeks) for custom synthesis.

-

-

Cost Estimate (Research Grade):

-

~$150 - $300 USD per gram (Catalog price).

-

Significantly lower unit cost for bulk custom synthesis orders.

-

Procurement Strategy

For drug discovery campaigns requiring >10g, it is cost-effective to commission a custom synthesis rather than buying catalog amounts, due to the straightforward synthetic route (see Section 4).

Synthesis & Production Protocols

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a robust dialkylation protocol.

Synthetic Route: Double Alkylation

The industry-standard method involves the double alkylation of (3,5-difluorophenyl)acetonitrile with 1,3-dibromopropane .

Reagents:

-

Starting Material: (3,5-Difluorophenyl)acetonitrile (Commercially available).

-

Base: Sodium Hydride (NaH) or 50% NaOH with Phase Transfer Catalyst (TBAB).

-